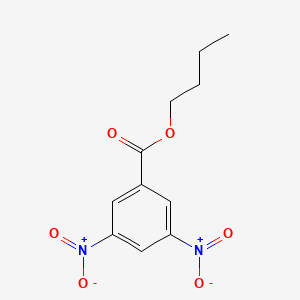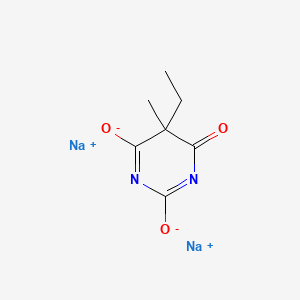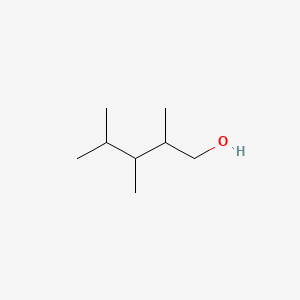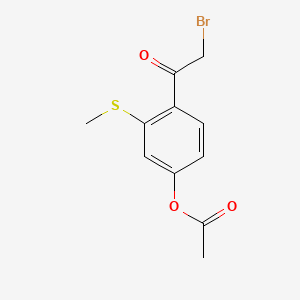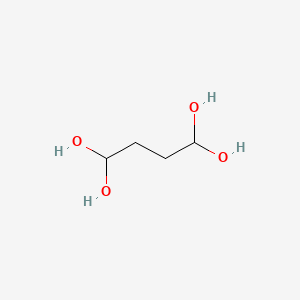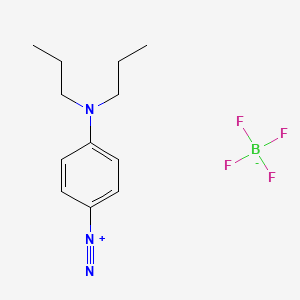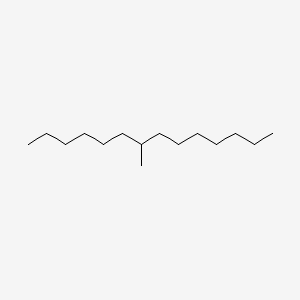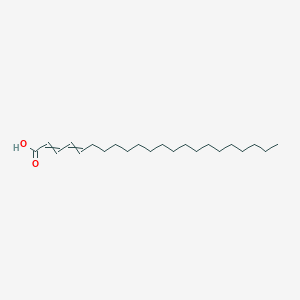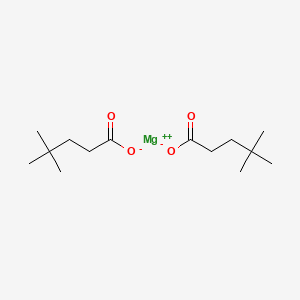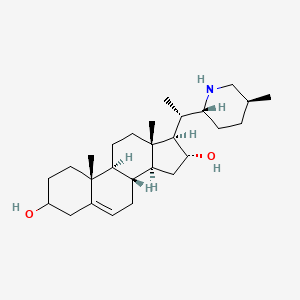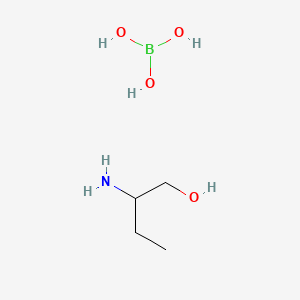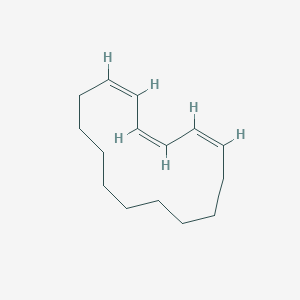
(1Z,3Z,5Z)-cyclopentadeca-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadecatriene is a cyclic hydrocarbon with the molecular formula C15H24 It is a triene, meaning it contains three double bonds within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentadecatriene can be synthesized through various methods. One common approach involves the cyclization of linear precursors under specific conditions. For instance, the cyclization of 1,5,9-pentadecatriene can be achieved using a catalyst such as titanium tetrachloride in the presence of an organoaluminium co-catalyst . This method typically requires controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of cyclopentadecatriene often involves the cyclotrimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and an organoaluminium co-catalyst . The reaction conditions are optimized to maximize yield and purity, making this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Cyclopentadecatriene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst; conducted under high pressure and moderate temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents; reactions often require a solvent like dichloromethane and are performed at low temperatures.
Major Products:
Oxidation: Cyclopentadecanone, cyclopentadecanolide.
Reduction: Cyclopentadecane.
Substitution: Halogenated or nitrated cyclopentadecatriene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which cyclopentadecatriene exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that regulate cellular processes .
Comparison with Similar Compounds
Cyclododecatriene: A 12-membered cyclic triene used in the production of nylon-12.
Cyclooctadecatriene: An 18-membered cyclic triene with applications in organic synthesis.
Cyclopentadecatriene’s larger ring size and specific double bond configuration make it a versatile compound with unique applications in various fields.
Properties
CAS No. |
96398-65-1 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1Z,3Z,5Z)-cyclopentadeca-1,3,5-triene |
InChI |
InChI=1S/C15H24/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-6H,7-15H2/b2-1-,5-3-,6-4- |
InChI Key |
LLSCXFWAVOGYRX-XCADPSHZSA-N |
Isomeric SMILES |
C1CCCC/C=C\C=C/C=C\CCCC1 |
Canonical SMILES |
C1CCCCC=CC=CC=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


